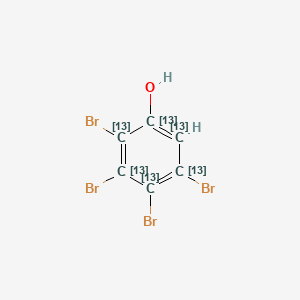
PI-Cof-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Polyimide-based covalent organic framework (PI-Cof-1) is a novel material that combines the durability of polyimide with the extensive surface area and adjustable pores typical of covalent organic frameworks. This compound is known for its high thermal stability, chemical resistance, and outstanding mechanical properties, making it a promising candidate for various applications in energy storage, catalysis, and more .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: PI-Cof-1 is typically synthesized through a solvothermal method. This involves the reaction of polyimide precursors under high temperature and pressure in a solvent. The process results in a highly crystalline structure with well-defined pores and a high specific surface area .
Industrial Production Methods: Industrial production of this compound involves scaling up the solvothermal synthesis process. This requires precise control of reaction conditions to ensure the purity, selectivity, and performance of the final product. The use of advanced reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: PI-Cof-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups within the framework that can interact with different reagents .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under mild conditions, such as room temperature and atmospheric pressure .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can produce oxidized derivatives of this compound, while substitution reactions can introduce new functional groups into the framework .
Applications De Recherche Scientifique
PI-Cof-1 has a wide range of scientific research applications:
Chemistry: this compound is used as a catalyst in various chemical reactions due to its high surface area and porosity. .
Biology: In biological research, this compound is explored for drug delivery applications.
Medicine: this compound is investigated for its potential in medical imaging and diagnostics.
Industry: In industrial applications, this compound is used in the development of advanced supercapacitors and batteries. .
Mécanisme D'action
The mechanism by which PI-Cof-1 exerts its effects is primarily related to its porous structure and high surface area. These features facilitate the adsorption and interaction of molecules within the framework, enhancing catalytic activity and other functional properties. The molecular targets and pathways involved depend on the specific application, such as catalytic sites for chemical reactions or binding sites for drug delivery .
Comparaison Avec Des Composés Similaires
- Boronate ester-based covalent organic frameworks
- Imine-based covalent organic frameworks
- Phthalocyanine-based covalent organic frameworks
Propriétés
Formule moléculaire |
C28H20N4O6 |
|---|---|
Poids moléculaire |
508.5 g/mol |
Nom IUPAC |
4-N,4-N-bis(4-aminophenyl)benzene-1,4-diamine;furo[3,4-f][2]benzofuran-1,3,5,7-tetrone |
InChI |
InChI=1S/C18H18N4.C10H2O6/c19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18;11-7-3-1-4-6(10(14)16-8(4)12)2-5(3)9(13)15-7/h1-12H,19-21H2;1-2H |
Clé InChI |
YVDXFTHMXGVUMM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N)N(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N.C1=C2C(=CC3=C1C(=O)OC3=O)C(=O)OC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Carboxymethyl)amino]-5-methylbenzoic acid](/img/structure/B14078152.png)

![2-(4,5-Dimethyl-1,3-thiazol-2-yl)-7-methyl-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078176.png)
![2-(3-Hydroxypropyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078192.png)
![tert-Butyl 2-bromo-4-oxo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-6-carboxylate](/img/structure/B14078193.png)








![2-(6-Methoxy-1,3-benzothiazol-2-yl)-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078224.png)
